Comprehensive Physical and Thermodynamic Profiling of (2S)-1-(pyrrolidin-1-yl)propan-2-ol
Comprehensive Physical and Thermodynamic Profiling of (2S)-1-(pyrrolidin-1-yl)propan-2-ol
Executive Summary
The compound (2S)-1-(pyrrolidin-1-yl)propan-2-ol is a chiral amino alcohol that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex ligands. Characterized by a basic pyrrolidine ring and a secondary hydroxyl group with a strictly defined (S) stereocenter, its physical and thermodynamic properties dictate its behavior in solvation, extraction, and asymmetric synthesis. This whitepaper provides a rigorous, field-proven analysis of its physical properties, the causality behind its thermodynamic behavior, and self-validating experimental protocols for property verification.
Core Physical & Thermodynamic Properties
Understanding the scalar physical properties of this compound is foundational for optimizing reaction conditions and downstream purification. The data summarized below reflects the baseline properties of the molecular framework[1].
Quantitative Property Matrix
| Physical Property | Value | Mechanistic Driver / Source |
| Molecular Formula | C₇H₁₅NO | Structural composition[1]. |
| Molecular Weight | 129.20 g/mol | Exact mass calculation[1]. |
| Boiling Point | 199.6 °C (at 760 mmHg) | Strong intermolecular H-bonding[2]. |
| Density | 0.98 g/cm³ | Close molecular packing[2]. |
| LogP (Octanol/Water) | 0.32 | High aqueous affinity due to polarity[3]. |
| H-Bond Donors | 1 | Secondary hydroxyl (-OH) group[1]. |
| H-Bond Acceptors | 2 | Hydroxyl oxygen and pyrrolidine nitrogen[1]. |
Causality of Thermodynamic Behavior
Despite a relatively low molecular weight (129.20 g/mol ), the boiling point of 199.6 °C is exceptionally high[2]. This is not an anomaly but a direct consequence of a robust intermolecular hydrogen-bonding network. The secondary hydroxyl group acts as a strong hydrogen bond donor, while the tertiary nitrogen of the pyrrolidine ring acts as a highly accessible hydrogen bond acceptor[1]. This dual functionality creates strong cohesive energy within the liquid phase, requiring significant thermal energy to achieve vapor-liquid equilibrium. Furthermore, the low LogP value (0.32) indicates favorable aqueous solubility, driven by the same hydrogen-bonding capabilities interacting with water molecules[3].
Figure 1: Intermolecular interactions driving boiling point and solubility.
Chiroptical Properties & Stereochemistry
The (2S) designation specifies the absolute configuration at the C2 carbon. While scalar properties (like density and boiling point) are identical between enantiomers, chiroptical properties are unique. The specific rotation (
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility in a laboratory setting, the following protocols are designed as self-validating systems. Every analytical step includes a mechanistic rationale.
Protocol: Micro-Distillation for Boiling Point Verification
Causality: Standard open-air distillation can lead to the oxidation of the tertiary amine at high temperatures. A closed, inert-gas micro-distillation setup prevents oxidative degradation, ensuring the measured boiling point reflects the pure compound.
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Apparatus Setup: Assemble a short-path micro-distillation apparatus equipped with a calibrated digital thermocouple.
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Atmospheric Control: Purge the system with inert nitrogen (
) gas for 10 minutes prior to heating. -
Heating & Equilibration: Heat the sample at a controlled ramp rate of 2 °C/min. Rapid heating causes thermal overshoot, leading to artificially high readings.
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Data Acquisition: Record the temperature at the exact moment continuous reflux is observed and the vapor-liquid equilibrium is established (expected ~199.6 °C at 760 mmHg)[2].
Protocol: Cross-Validated Optical Purity Determination
Causality: Polarimetry alone is susceptible to interference from highly rotatory chiral impurities. By cross-validating polarimetric data with Chiral High-Performance Liquid Chromatography (HPLC), the system self-verifies that the observed rotation is solely due to the (2S) enantiomer.
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Sample Preparation: Dissolve exactly 1.000 g of the analyte in 10.0 mL of HPLC-grade methanol to create a standardized 100 mg/mL solution.
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Polarimetry: Measure the optical rotation using a sodium D-line (589 nm) polarimeter at exactly 20.0 °C. Record the observed rotation.
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Chiral HPLC: Inject a 10 µL aliquot of a diluted sample onto a chiral stationary phase column (e.g., Chiralcel OD-H). Use an isocratic elution (e.g., Hexane/Isopropanol/Diethylamine 90:10:0.1) to separate any trace (2R) enantiomer.
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Data Integration: Calculate the Enantiomeric Excess (ee). If ee > 99%, the polarimetric reading is validated as the true specific rotation of the pure (2S) isomer.
Figure 2: Self-validating workflow for chiroptical property determination.
Protocol: Shake-Flask Method for LogP Determination
Causality: Pre-saturating the solvent phases prevents volume shifts during the extraction process, ensuring the concentration ratio accurately reflects the thermodynamic partition coefficient[3].
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Phase Equilibration: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25 °C to ensure mutual saturation.
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Solute Introduction: Dissolve 10.0 mg of the compound into 10.0 mL of the pre-saturated aqueous phase.
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Partitioning: Add 10.0 mL of the pre-saturated octanol phase. Agitate vigorously on a mechanical shaker for 60 minutes to achieve complete mass transfer.
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Separation & Analysis: Centrifuge the mixture at 3000 rpm for 15 minutes to resolve microemulsions. Quantify the analyte concentration in both phases via LC-MS/MS to calculate the LogP.
Conclusion
The physical properties of (2S)-1-(pyrrolidin-1-yl)propan-2-ol—specifically its high boiling point, low LogP, and distinct chiroptical signature—are fundamentally tied to its hydrogen-bonding capacity and stereochemistry. By employing rigorous, self-validating analytical workflows, researchers can confidently leverage this compound in complex pharmaceutical syntheses, ensuring both thermodynamic predictability and enantiomeric fidelity.
References
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Title: 1-(pyrrolidin-1-yl)propan-2-ol | CAS 42122-41-8 - American Elements Source: americanelements.com URL: [Link]
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Title: alpha-Methyl-1-pyrrolidineethanol | C7H15NO | CID 99015 - PubChem Source: nih.gov URL: [Link]
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Title: D- and L- Notation For Sugars - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]
